Propylamine

Descripción

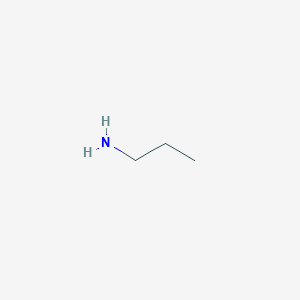

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N, Array | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58479-39-3 | |

| Record name | Propylamine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6021878 | |

| Record name | Propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP) | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720 | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.0 (AIR= 1), Relative vapor density (air = 1): 2.0 | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9 | |

| Record name | 1-Aminopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

107-10-8 | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76F18D635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-117.4 °F (USCG, 1999), -83 °C | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Propylamine

Abstract: Propylamine, also known as n-propylamine or propan-1-amine, is a primary aliphatic amine with significant applications across the pharmaceutical, agrochemical, and chemical synthesis industries.[1][2] Its utility stems from the reactive primary amino group, which serves as a versatile functional handle for constructing more complex molecules.[1] This document provides a comprehensive overview of the chemical formula, structure, physicochemical properties, synthesis protocols, and key applications of this compound, tailored for professionals in research and drug development.

Chemical Identity and Properties

This compound is a colorless, volatile liquid characterized by a strong, ammonia-like odor.[1][3] It is a weak base with a pKa of 10.6 at 20°C and is miscible with water, ethanol, and ether.[4] The fundamental identifiers and physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Propan-1-amine | [3][5] |

| Synonyms | n-Propylamine, 1-Aminopropane | [6][7] |

| CAS Number | 107-10-8 | [5][6] |

| Molecular Formula | C₃H₉N | [5][6] |

| Linear Formula | CH₃CH₂CH₂NH₂ | [8] |

| Molecular Weight | 59.11 g/mol | [3][6] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Strong, ammonia-like | [2][3] |

| Density | 0.719 g/mL at 25 °C | [5][4] |

| Boiling Point | 47-49 °C | [1][5] |

| Melting Point | -83 °C | [5][4] |

| Flash Point | -37 °C (-35 °F) | [2][3] |

| Water Solubility | Miscible | [2][3] |

| Vapor Pressure | 33.9 kPa (254 mmHg) at 20 °C | [3] |

| Refractive Index (n20/D) | 1.388 | [4][8] |

| Base Dissociation Constant (Kb) | 4.7 x 10⁻⁴ | [5][9] |

Chemical Formula and Structure

The chemical formula for this compound is C₃H₉N.[5][6] Structurally, it consists of a three-carbon propyl group attached to a primary amino group (-NH₂).[3] This structure imparts nucleophilic and basic properties, which are central to its reactivity.

Synthesis of this compound

This compound can be synthesized through various industrial and laboratory methods. A common industrial approach involves the reaction of n-propanol with ammonia (B1221849) at high temperature and pressure over a catalyst, which can produce a mixture of mono-, di-, and tri-propylamine.[4][10] For laboratory-scale synthesis, a prevalent method is the reduction of a nitrile, such as propanenitrile.

This protocol describes the synthesis of this compound via the reduction of propanenitrile using a reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

Propanenitrile (CH₃CH₂CN)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Distilled water

-

10% Sulfuric acid

-

20% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, distillation apparatus

Procedure:

-

Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel. The entire apparatus must be flame-dried under a nitrogen or argon atmosphere to exclude moisture.

-

Reaction Initiation: Suspend LiAlH₄ (e.g., 0.15 mol) in 150 mL of anhydrous diethyl ether in the flask and cool the mixture in an ice bath.

-

Addition of Nitrile: Dissolve propanenitrile (e.g., 0.1 mol) in 50 mL of anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the dropwise addition of a calculated amount of water (e.g., X mL of water for X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL), and then more water (3X mL). This should produce a granular precipitate of aluminum salts.

-

Isolation: Filter the solid aluminum salts and wash them thoroughly with diethyl ether. Combine the filtrate and the ether washings.

-

Purification: Dry the combined ethereal solution over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by distillation. The remaining liquid is crude this compound, which can be further purified by fractional distillation. The fraction boiling at approximately 48 °C is collected.

Chemical Reactivity and Applications

The primary amine group in this compound is a nucleophile and a base, enabling it to participate in a wide range of chemical reactions, including alkylation, acylation, and condensation.[1] This reactivity makes it a crucial intermediate in organic synthesis.

Key Applications in Drug Development and Industry:

-

Pharmaceuticals: this compound is a vital building block for active pharmaceutical ingredients (APIs).[1][11] It is used in the synthesis of local anesthetics like prilocaine (B1678100) and oral antidiabetic medications such as chlorpropamide.[1] The broader family of propargylamines, a related structural class, is also extensively studied in drug discovery.[12]

-

Agrochemicals: It serves as a key intermediate in the production of fungicides, such as prochloraz, and herbicides.[1][2][13]

-

Chemical Synthesis: this compound is employed as a reagent and a catalyst in organic synthesis. It is used to create rubber chemicals, dyes, corrosion inhibitors, and resins for textiles and leather.[2][13]

-

Nanomaterials: In the processing of nanomaterials, this compound is utilized in the synthesis, size and morphology control, and functionalization of various nanosized products.[11]

Safety and Handling

This compound is a highly flammable liquid with a low flash point and its vapors can form explosive mixtures with air.[3][4] It is also corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[2] Proper handling requires the use of personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, and work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from sources of ignition and oxidizing agents.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propylamine [chembk.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 107-10-8 [chemnet.com]

- 8. 正丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. N-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]

- 10. US20120004464A1 - Process for preparing tri-n-propylamine (tpa) - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innospk.com [innospk.com]

Physical and chemical properties of n-propylamine

An In-depth Technical Guide to the Physical and Chemical Properties of n-Propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Propylamine (propan-1-amine) is a primary aliphatic amine that serves as a versatile building block in organic synthesis and is a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its utility stems from the reactivity of its primary amino group, which allows for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of the core physical and chemical properties of n-propylamine, detailed experimental protocols for their determination, and insights into its metabolic pathways and applications, particularly relevant to drug development. All quantitative data is presented in structured tables for clarity and ease of comparison.

General Information

n-Propylamine is a colorless, volatile liquid characterized by a strong, ammonia-like odor.[3] It is a linear-chain primary amine where an amino group is attached to one end of a propyl chain.

| Identifier | Value |

| IUPAC Name | Propan-1-amine |

| Synonyms | 1-Aminopropane, Monopropylamine |

| CAS Number | 107-10-8[4] |

| Chemical Formula | C₃H₉N |

| Molecular Weight | 59.11 g/mol [4] |

| Chemical Structure | CH₃CH₂CH₂NH₂ |

Physical Properties

The physical properties of n-propylamine are summarized in the table below. It is a highly flammable liquid with a low flash point, necessitating careful handling and storage.[5][6]

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [3] |

| Odor | Pungent, ammonia-like | [1] |

| Boiling Point | 48 °C (321.15 K) | [3] |

| Melting Point | -83 °C (190.15 K) | [3] |

| Density | 0.719 g/mL at 25 °C | [3] |

| Vapor Density | 2.0 (Air = 1) | [3] |

| Vapor Pressure | 330 hPa at 20 °C (4.79 psi) | |

| Flash Point | -37 °C (-35 °F) (Closed Cup) | [3] |

| Autoignition Temp. | 318 °C (604 °F) | [3] |

| Explosive Limits | 2.0% - 10.4% by volume in air | [3] |

| Refractive Index | 1.388 (at 20 °C) |

Chemical Properties

n-Propylamine's chemical behavior is dominated by the lone pair of electrons on the nitrogen atom, which makes it a weak base and a good nucleophile.[1]

| Property | Value | Reference(s) |

| pKa (of conjugate acid) | 10.6 (at 20 °C) | [3] |

| Kb (base dissociation constant) | 4.7 x 10⁻⁴ | |

| pH | 12.6 (100 g/L solution in H₂O at 20 °C) | |

| LogP (Octanol/Water Partition Coeff.) | 0.55 | |

| Chemical Reactivity | Reacts vigorously with strong acids and oxidizing agents. | [5] |

| Stability | Stable under normal conditions. Air sensitive. | [3] |

Solubility

n-Propylamine is miscible with water, a property attributed to its ability to form hydrogen bonds with water molecules.[1] It is also highly soluble in a variety of common organic solvents.[1][7]

| Solvent | Solubility | Reference(s) |

| Water | Miscible | [1] |

| Ethanol | Miscible | [1] |

| Ether | Miscible | [1] |

| Acetone | Soluble | [7] |

| Chloroform | Soluble | [8][9] |

| Benzene | Soluble | [8] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy : The IR spectrum of n-propylamine shows characteristic peaks for a primary amine. Key absorptions include a pair of peaks in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations.[10] An N-H deformation (scissoring) band appears around 1650-1580 cm⁻¹, and the C-N stretching vibration is observed in the 1220-1020 cm⁻¹ range.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum typically shows a triplet for the methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, a triplet for the methylene protons adjacent to the nitrogen, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR : The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the propyl chain.

-

-

Mass Spectrometry : The mass spectrum of n-propylamine shows a molecular ion peak (M+) at m/z = 59. The base peak is typically observed at m/z = 30, resulting from alpha-cleavage to form the [CH₂=NH₂]⁺ ion.

Chemical Reactivity and Hazards

n-Propylamine is a chemically reactive compound. As a base, it readily reacts with acids to form propylammonium salts.[3] Its nucleophilicity makes it suitable for reactions like alkylation and acylation.

Major Hazards:

-

Flammability : It is a highly flammable liquid and its vapors can form explosive mixtures with air.[3][5][6] Vapors are heavier than air and may travel to an ignition source.[3][5]

-

Corrosivity : The substance is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[5][11][12]

-

Incompatibilities : It reacts violently with strong oxidizing agents, acids, mercury, and halogenated hydrocarbons.[5]

Applications in Research and Drug Development

n-Propylamine is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). Its primary amine group provides a reactive handle for building more complex molecular architectures.

-

Pharmaceutical Intermediate : It is used in the production of pharmaceuticals such as the local anesthetic Prilocaine and the oral antidiabetic medication Chlorpropamide .[2]

-

Agrochemical Synthesis : It serves as an intermediate for fungicides like Prochloraz.[2]

-

Other Uses : It is also employed in the synthesis of rubber chemicals, dyes, corrosion inhibitors, and as a regulating agent for plastics.

Caption: Simplified synthetic workflow for Prilocaine using n-propylamine.

Metabolism

Studies on Mycobacterium convolutum have shown that n-propylamine can be utilized as a sole source of carbon and nitrogen.[13][14] The metabolic pathway involves the deamination of n-propylamine by an inducible amine dehydrogenase to yield propionaldehyde, which is then oxidized to propionate.[13][14] Propionate subsequently enters central metabolism via the methylmalonyl-CoA pathway.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 107-10-8 [chemicalbook.com]

- 4. This compound (CAS 107-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. n-PROPYLAMINE [training.itcilo.org]

- 6. lobachemie.com [lobachemie.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. プロピルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. infrared spectrum of this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Metabolism of n-propylamine, isothis compound, and 1,3-propane diamine by Mycobacterium convolutum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Propylamine: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylamine, also known as n-propylamine, is a primary aliphatic amine with the chemical formula CH₃(CH₂)₂NH₂.[1] It is a colorless, volatile liquid with a characteristic ammonia-like odor.[1][2] As a versatile building block in organic synthesis, this compound is utilized in the manufacturing of pharmaceuticals, pesticides, resins, and as a corrosion inhibitor.[2][3] A thorough understanding of its physical properties, particularly its boiling and melting points, is crucial for its application in chemical synthesis, process design, and safety management. This guide provides an in-depth analysis of the boiling and melting points of this compound, the underlying physicochemical principles, and standard experimental methodologies for their determination.

Physical and Chemical Properties of this compound

This compound is a flammable and corrosive liquid that is miscible with water, ethanol, and ether.[2][4] Its fundamental physical properties are summarized below.

| Property | Value |

| Chemical Formula | C₃H₉N[1] |

| Molecular Weight | 59.11 g/mol [1] |

| Boiling Point | 48 °C[5][6] |

| Melting Point | -83 °C[5][6] |

| Density | 0.719 g/mL at 25 °C[5] |

Factors Influencing the Boiling and Melting Points of Amines

The boiling and melting points of amines are primarily dictated by the nature and strength of their intermolecular forces. These forces include hydrogen bonding, dipole-dipole interactions, and London dispersion forces (van der Waals forces). The structure of the amine—specifically, the length of the alkyl chain and the degree of substitution at the nitrogen atom (i.e., primary, secondary, or tertiary)—plays a critical role in determining the extent of these interactions.

The Role of Hydrogen Bonding

Primary amines, such as this compound, have two hydrogen atoms bonded to the nitrogen, enabling them to act as both hydrogen bond donors and acceptors. This leads to the formation of strong intermolecular hydrogen bonds, which require a significant amount of energy to overcome, resulting in relatively high boiling points.[7][8]

Secondary amines, having one hydrogen atom on the nitrogen, can also participate in hydrogen bonding, though to a lesser extent than primary amines of similar molecular weight. Tertiary amines lack a hydrogen atom directly bonded to the nitrogen and are therefore incapable of acting as hydrogen bond donors.[7][8] This inability to form strong hydrogen bonds among themselves results in significantly lower boiling points compared to their primary and secondary amine isomers.

A clear illustration of this principle is the comparison between this compound and its isomer, trimethylamine (B31210). Although they share the same molecular weight (59.11 g/mol ), this compound (a primary amine) has a boiling point of 48 °C, whereas trimethylamine (a tertiary amine) boils at a much lower temperature of 3-4 °C.[7][8][9] This substantial difference is almost entirely attributable to the presence of hydrogen bonding in this compound and its absence in trimethylamine.[7][8]

Effect of Molecular Weight and Chain Branching

As the length of the alkyl chain increases, so does the surface area of the molecule, leading to stronger London dispersion forces. This trend results in higher boiling and melting points with increasing molecular weight, as seen in the progression from ethylamine (B1201723) to this compound to butylamine.

Chain branching, on the other hand, tends to lower the boiling point. For instance, isothis compound, a branched isomer of this compound, has a lower boiling point (32.4 °C) than the straight-chain this compound (48 °C).[7][10] The more compact, spherical shape of the branched isomer reduces the surface area for intermolecular contact, thereby weakening the London dispersion forces.

Comparative Analysis of Aliphatic Amines

To contextualize the properties of this compound, the following table presents a comparison of the boiling and melting points of several short-chain aliphatic amines.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Amine Type | Boiling Point (°C) | Melting Point (°C) |

| Ethylamine | C₂H₇N | 45.09 | Primary | 16.6[3][11] | -81[11][12] |

| This compound | C₃H₉N | 59.11 | Primary | 48 [5][6] | -83 [5][6] |

| Isothis compound | C₃H₉N | 59.11 | Primary (Branched) | 32.4[7] | -95.2[7] |

| Butylamine | C₄H₁₁N | 73.14 | Primary | 78[13][14] | -49[13][14] |

| Diethylamine | C₄H₁₁N | 73.14 | Secondary | 55.5[5] | -50[5] |

| Trimethylamine | C₃H₉N | 59.11 | Tertiary | 3-4[8][9] | -117[8][9] |

| Triethylamine | C₆H₁₅N | 101.19 | Tertiary | 89.3[2][4] | -114.7[2][4] |

Experimental Protocols for Boiling and Melting Point Determination

Accurate determination of boiling and melting points is fundamental for compound characterization and purity assessment. Standard laboratory procedures for these measurements are detailed below.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), making sure the sample is fully immersed.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil via convection, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the sample, forming a steady stream of bubbles from the open end of the capillary.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.[15][16]

Melting Point Determination (Capillary Method)

For substances that are solid at room temperature, or for determining the freezing point of liquids like this compound, the capillary method using a melting point apparatus is standard.

-

Sample Preparation: A small amount of the finely powdered solid substance is packed into a capillary tube to a height of 2-3 mm. For liquids, the sample is frozen within the capillary tube prior to measurement.

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[17]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) for an accurate measurement.

-

Observation and Measurement: The sample is observed through a magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. For a pure substance, this range is typically narrow (0.5-1 °C).

Logical Relationships in Physical Properties of Amines

The interplay between molecular structure, intermolecular forces, and the resulting physical properties of amines can be visualized as a logical workflow.

Caption: Relationship between amine structure, intermolecular forces, and boiling point.

Conclusion

The boiling point (48 °C) and melting point (-83 °C) of this compound are key physical constants dictated by its molecular structure. As a primary amine, its ability to form strong intermolecular hydrogen bonds results in a significantly higher boiling point compared to its tertiary amine isomer, trimethylamine. Understanding these structure-property relationships is essential for professionals in research and drug development, enabling effective handling, purification, and application of this compound in various chemical processes. The standardized experimental protocols outlined provide a reliable framework for the empirical verification of these critical physical properties.

References

- 1. Isothis compound - Wikipedia [en.wikipedia.org]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. Ethylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Triethylamine - Sciencemadness Wiki [sciencemadness.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Trimethylamine CAS#: 75-50-3 [m.chemicalbook.com]

- 7. Isothis compound - Sciencemadness Wiki [sciencemadness.org]

- 8. 75-50-3 CAS MSDS (Trimethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Trimethylamin anhydrous, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Isothis compound CAS#: 75-31-0 [m.chemicalbook.com]

- 11. Ethylamine | 75-04-7 [chemicalbook.com]

- 12. Ethylamine CAS#: 75-04-7 [m.chemicalbook.com]

- 13. 109-73-9 CAS MSDS (Butylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Butylamine CAS#: 109-73-9 [m.chemicalbook.com]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. westlab.com [westlab.com]

Propylamine Solubility: A Comprehensive Technical Guide for Researchers

An In-depth Examination of Propylamine's Behavior in Aqueous and Organic Media

This compound (C₃H₉N), a primary aliphatic amine, is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. A thorough understanding of its solubility characteristics in various solvents is fundamental for its effective application in chemical synthesis, purification processes, and formulation development. This technical guide provides a detailed overview of the solubility of this compound in water and a range of common organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of this compound Solubility

The solubility of this compound is primarily dictated by its molecular structure. The presence of a polar amino group (-NH₂) allows for the formation of hydrogen bonds with polar solvents, while the nonpolar propyl group (CH₃CH₂CH₂) influences its interaction with nonpolar organic solvents. In aqueous solutions, the amine group can act as a hydrogen bond acceptor, and the N-H protons can act as hydrogen bond donors, leading to strong intermolecular forces with water molecules.[1] In organic solvents, the solubility is a balance between these hydrogen bonding capabilities and the van der Waals interactions of the alkyl chain.

Quantitative Solubility Data

The solubility of this compound in water and various organic solvents is summarized in the table below. The data is compiled from various sources and presented in common units for ease of comparison.

| Solvent | Solvent Class | Solubility | Temperature (°C) | Source(s) |

| Water | Protic | Miscible | 20 | [2] |

| 1x10⁶ mg/L | Not Specified | [2] | ||

| 1000 mg/mL | 20 | [2] | ||

| Ethanol | Protic Alcohol | Miscible | Not Specified | [3] |

| Diethyl Ether | Ether | Miscible | Not Specified | [3] |

| Acetone | Ketone | Very Soluble | Not Specified | [2] |

| Benzene | Aromatic Hydrocarbon | Soluble | Not Specified | [2] |

| Chloroform | Halogenated Hydrocarbon | Soluble | Not Specified | [2] |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Slightly Soluble | Not Specified | [2] |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. "Very Soluble," "Soluble," and "Slightly Soluble" are qualitative descriptors from the cited sources.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of this compound solubility in a given solvent. The gravimetric shake-flask method is a widely accepted and reliable technique for establishing equilibrium solubility.

Shake-Flask Gravimetric Method

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent and this compound)

-

Glass vials with screw caps

-

Pipettes

-

Oven for drying glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved this compound is necessary to ensure that the solution reaches saturation.

-

Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibrium may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to permit the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved micro-droplets or solid particles of this compound.

-

-

Gravimetric Analysis:

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the flask. This can be achieved in a fume hood with a gentle stream of nitrogen or by using a rotary evaporator. The evaporation should be conducted at a temperature below the boiling point of this compound (48 °C) to prevent its loss.

-

Once the solvent has been removed, dry the flask containing the this compound residue in an oven at a temperature below its boiling point until a constant weight is achieved.

-

Cool the flask in a desiccator and reweigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent) x 100

-

The density of the solvent at the experimental temperature should be used to convert the mass of the solvent to volume if necessary.

-

Visualization of Experimental Workflow

The logical progression of the shake-flask method for determining this compound solubility is illustrated in the following diagram.

References

Propylamine: A Technical Guide to pKa and Basicity for Researchers and Drug Development Professionals

An in-depth examination of the fundamental physicochemical properties of propylamine, its basicity, and the experimental methodologies used for its characterization.

This compound (C₃H₉N), a primary aliphatic amine, serves as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its utility as a precursor and intermediate in the development of a wide array of therapeutic agents underscores the importance of a thorough understanding of its chemical properties.[1][2][3] The basicity of the amino group is a critical determinant of its reactivity and its physiological behavior in drug molecules. This guide provides a comprehensive overview of the pKa and basicity of this compound, detailed experimental protocols for their determination, and the relevance of these properties in medicinal chemistry.

Quantitative Data on the Physicochemical Properties of this compound

The physicochemical properties of this compound are well-documented, providing a solid foundation for its application in research and development. A summary of these key quantitative data is presented in Table 1.

| Property | Value | Reference |

| pKa of conjugate acid (propylaminium ion) | 10.6 - 10.71 | [4] |

| Kb (base dissociation constant) | 4.7 x 10⁻⁴ | |

| Molecular Formula | C₃H₉N | [5] |

| Molecular Weight | 59.11 g/mol | [5] |

| Boiling Point | 48 °C | |

| Melting Point | -83 °C | |

| Density | 0.719 g/mL at 25 °C | |

| Appearance | Colorless liquid | [5] |

| Odor | Ammonia-like | [5] |

| Solubility | Miscible in water, alcohol, and ether |

Basicity of this compound

The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is fundamentally influenced by the availability of the lone pair of electrons on the nitrogen atom. For this compound, several factors contribute to its basic character.

Inductive Effect

The propyl group, being an alkyl group, is electron-donating. This positive inductive effect (+I) increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[6] Consequently, this compound is a stronger base than ammonia. The length of the alkyl chain can have a subtle influence on basicity, with longer chains generally exhibiting a slightly stronger inductive effect.[6]

Solvation Effects

In aqueous solution, the stability of the protonated amine (the conjugate acid, propylaminium ion) is influenced by solvation, primarily through hydrogen bonding with water molecules. Primary amines, like this compound, can form multiple hydrogen bonds, which stabilizes the conjugate acid and thus enhances the basicity of the amine.

Steric Effects

While the propyl group is not excessively bulky, steric hindrance can play a role in the basicity of more substituted amines. For primary amines like this compound, steric hindrance to protonation is minimal.

Experimental Protocols for pKa Determination

The pKa of an amine's conjugate acid is a precise measure of its basicity. Accurate determination of this value is crucial for understanding and predicting the behavior of the amine in various chemical and biological systems. The following are detailed protocols for two common and reliable methods for pKa determination.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[7][8] It involves monitoring the pH of a solution of the amine as a strong acid is added.

Materials and Equipment:

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

-

Magnetic stirrer and stir bar.

-

Burette (Class A, 25 mL or 50 mL).

-

Beaker (100 mL).

-

This compound.

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).

-

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength.

-

Deionized water.

-

Nitrogen gas supply.

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).[7]

-

Ionic Strength Adjustment: Add a sufficient volume of the KCl solution to the this compound solution to maintain a constant ionic strength throughout the titration.[7][9]

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) by adding a small amount of the standardized HCl solution.[7]

-

Inert Atmosphere: Purge the solution with nitrogen gas for a few minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement.[9]

-

Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Begin stirring at a constant, moderate speed.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[7]

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of protons near the amino group as a function of pH.[10][11][12]

Materials and Equipment:

-

NMR spectrometer.

-

NMR tubes.

-

pH meter.

-

This compound.

-

Deuterium oxide (D₂O).

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment.

-

Internal or external reference standard (e.g., DSS or TSP).

Procedure:

-

Sample Preparation: Prepare a series of solutions of this compound in D₂O at various, precisely measured pH values.[13] The pH range should span the expected pKa value (e.g., from pH 8 to pH 13).

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.[10]

-

Data Analysis:

-

Identify the proton signals that are most affected by the protonation state of the amino group (typically the protons on the α-carbon).

-

Measure the chemical shift (δ) of these protons for each spectrum.

-

Plot the chemical shift (δ) as a function of pH. This will generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the conjugate acid of this compound.[12]

-

The pKa can be determined by fitting the data to the following equation: δ_obs = (δ_A[A⁻] + δ_HA[HA]) / ([A⁻] + [HA]) where δ_obs is the observed chemical shift, δ_A and δ_HA are the chemical shifts of the deprotonated and protonated forms, respectively, and [A⁻] and [HA] are their respective concentrations.

-

Role of this compound's Basicity in Drug Development

The basicity of the this compound moiety is a critical factor in drug design and development.[14] It influences several key pharmacokinetic and pharmacodynamic properties of a drug molecule.

-

Solubility and Absorption: The ability of the amino group to be protonated at physiological pH (around 7.4) significantly impacts the water solubility of a drug. The resulting ammonium (B1175870) salt is generally more water-soluble than the neutral amine, which can enhance drug absorption.

-

Receptor Binding: The protonation state of an amine can be crucial for its interaction with biological targets. The positively charged ammonium ion can form strong ionic bonds with negatively charged residues (e.g., carboxylate groups of aspartic or glutamic acid) in the binding pocket of a receptor or enzyme.

-

Membrane Permeability: While protonation increases water solubility, the neutral, uncharged form of the amine is typically more permeable to lipid cell membranes. The equilibrium between the protonated and unprotonated forms, governed by the pKa and the local pH, therefore dictates the ability of a drug to cross biological barriers.

This compound and its derivatives are integral components in the synthesis of a variety of pharmaceuticals, including:

-

Antihistamines: Many H1-receptor antagonists, such as pheniramine (B192746) and chlorpheniramine, contain a this compound-derived side chain.[15][16]

-

Local Anesthetics: The basic amino group is a common feature in local anesthetics, contributing to their mechanism of action.[2]

-

Dopamine (B1211576) Agonists: this compound analogs have been explored in the development of dopamine receptor agonists for the treatment of conditions like Parkinson's disease.[17][18]

Visualizations

The following diagrams illustrate key concepts related to the determination and significance of this compound's basicity.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound | High-Purity Reagent for Research [benchchem.com]

- 4. organic chemistry - Which base is stronger methylamine or this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. This compound | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. enamine.net [enamine.net]

- 15. pharmacy180.com [pharmacy180.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Propylamine from Propanol and Ammonia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of propylamine from propanol (B110389) and ammonia (B1221849) is a cornerstone reaction in industrial organic chemistry, providing a key intermediate for pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide offers a comprehensive overview of the core methodologies for this transformation, with a particular focus on catalytic routes. It provides a comparative analysis of various catalytic systems, including those based on nickel, copper, cobalt, and other transition metals, as well as Lewis acids. Detailed experimental protocols, quantitative data on catalyst performance, and a mechanistic discussion are presented to equip researchers and professionals with the necessary knowledge for process development and optimization.

Introduction

This compound (CH₃CH₂CH₂NH₂) is a primary amine of significant industrial importance. Its synthesis from readily available feedstocks like propanol and ammonia is a subject of continuous research and development, aiming for higher efficiency, selectivity, and sustainability. The direct amination of alcohols presents an atom-economical route, with water as the primary byproduct. This guide delves into the technical details of this synthesis, emphasizing the catalytic strategies that underpin modern production methods.

Reaction Mechanism and Signaling Pathway

The predominant mechanism for the catalytic amination of propanol with ammonia is the dehydroamination pathway , also known as the "borrowing hydrogen" or "hydrogen autotransfer" process. This pathway involves a sequence of three key steps:

-

Dehydrogenation: The alcohol (propanol) is first dehydrogenated on the catalyst surface to form the corresponding aldehyde (propanal).

-

Condensation: The aldehyde then reacts with ammonia in a condensation reaction to form an imine intermediate (propylimine).

-

Hydrogenation: Finally, the imine is hydrogenated on the same catalyst to yield the desired primary amine (this compound).

This intricate sequence of reactions is facilitated by a multifunctional catalyst that possesses both dehydrogenation and hydrogenation capabilities.

A Technical Guide to the Gabriel Synthesis of Propylamine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Gabriel synthesis for the preparation of primary amines, with a specific focus on the synthesis of propylamine. It includes a detailed reaction mechanism, a comprehensive experimental protocol derived from established methodologies, and quantitative data presented for clarity and reproducibility.

Introduction

The Gabriel synthesis is a cornerstone chemical reaction for the selective preparation of primary amines from primary alkyl halides.[1] Developed by Siegmund Gabriel in 1887, this method circumvents the common issue of over-alkylation seen in the direct alkylation of ammonia (B1221849), which often yields mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.[2][3] The synthesis utilizes the phthalimide (B116566) anion as a surrogate for the ammonia anion (H₂N⁻), enabling a clean and controlled nucleophilic substitution.[1]

The process involves two primary stages: the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the desired primary amine.[4] The final cleavage step is commonly achieved via hydrazinolysis (the Ing-Manske procedure), a method favored for its mild and neutral reaction conditions compared to harsh acidic or basic hydrolysis.[1][4] This guide details a reliable protocol for the synthesis of this compound using 1-bromopropane (B46711) as the alkylating agent.

Reaction Mechanism and Pathway

The synthesis of this compound via the Gabriel method proceeds through three critical steps:

-